Conformational Rigidity: Spiro[3.5]nonane Core vs. Spiro[4.4]nonane Analogs
The [3.5] spirocyclic core of the target compound imposes a distinct conformational restriction compared to the more common [4.4] spiro systems found in analogs like 1,4-dioxaspiro[4.4]nonan-7-one. The smaller four-membered ring in the [3.5] system results in a different vector of projection for the pendant amino group, a factor that can be quantitatively assessed via computational conformational analysis and is critical for ligand-receptor binding hypothesis generation [1]. Direct head-to-head comparative data for this compound are currently absent from the accessible peer-reviewed literature.
| Evidence Dimension | Conformational Restriction (Ring Size) |
|---|---|
| Target Compound Data | Spiro[3.5]nonane core (four-membered + six-membered ring) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8); Spiro[4.4]nonane core (two five-membered rings) |
| Quantified Difference | Not applicable; conceptual differentiation based on ring strain and vector geometry. |
| Conditions | Conceptual framework for medicinal chemistry scaffold design. |
Why This Matters
For medicinal chemists, the unique [3.5] spiro geometry offers a distinct three-dimensional vector for functional group display, which is a primary driver for selecting this specific scaffold in library design over more flexible or differently oriented analogs.
- [1] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. View Source
